6-(difluoromethyl)pyridine-2-sulfonyl chloride
CAS No.: 1785105-96-5
Cat. No.: VC11479686
Molecular Formula: C6H4ClF2NO2S
Molecular Weight: 227.62 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.

CAS No. | 1785105-96-5 |
---|---|
Molecular Formula | C6H4ClF2NO2S |
Molecular Weight | 227.62 g/mol |
IUPAC Name | 6-(difluoromethyl)pyridine-2-sulfonyl chloride |
Standard InChI | InChI=1S/C6H4ClF2NO2S/c7-13(11,12)5-3-1-2-4(10-5)6(8)9/h1-3,6H |
Standard InChI Key | VXPOXHXWLIXHNE-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=NC(=C1)S(=O)(=O)Cl)C(F)F |
Chemical Identity and Structural Characteristics
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 227.62 g/mol |
CAS Number | 1785105-96-5 |
Density | Not reported |
Melting/Boiling Points | Not reported |
Synthetic Methodologies
Halogen Exchange Reactions
A patented route for analogous compounds involves the displacement of chlorine atoms with fluorine using alkali metal fluorides (e.g., KF or NaF) in polar aprotic solvents like sulfolane or DMF. For example, 2-chloro-6-trifluoromethyl benzene sulfonyl chloride undergoes fluorination at 150–250°C in the presence of phase-transfer catalysts (e.g., tetraphenylphosphonium bromide), achieving yields exceeding 80% . This method parallels the synthesis of 6-(difluoromethyl)pyridine-2-sulfonyl chloride, where chloro precursors are treated with fluorinating agents under similar conditions .
Diazotization and Sulfonation
Alternative pathways involve diazotization of 2-amino-6-(difluoromethyl)pyridine followed by treatment with hydrochloric acid and sodium nitrite to form a diazonium salt. Subsequent reaction with sulfur dioxide in the presence of copper sulfate yields the sulfonyl chloride derivative . This approach, detailed in a Chinese patent, emphasizes the critical role of temperature control (3–5°C during diazotization) and stoichiometric precision to minimize byproducts .
Table 2: Comparative Synthesis Conditions
Parameter | Method A (Halogen Exchange) | Method B (Diazotization) |
---|---|---|
Reaction Temperature | 150–250°C | 3–5°C (Step A); 50–60°C (Step B) |
Catalyst | Tetraphenylphosphonium bromide | Copper sulfate |
Solvent | Sulfolane/DMF | Hydrochloric acid/Water |
Yield | 82.5–83.7% | 75–80% (estimated) |
Applications in Pharmaceutical and Agrochemistry
Drug Intermediate
6-(Difluoromethyl)pyridine-2-sulfonyl chloride is a key precursor in synthesizing sulfonamide drugs, where the sulfonyl chloride group reacts with amines to form sulfonamide linkages. For instance, derivatives of this compound are employed in herbicides and antimicrobial agents due to their ability to inhibit enzymes like acetolactate synthase (ALS) . Thermo Scientific Chemicals highlights its use as a chiral derivatizing agent for determining enantiomeric excess in alcohols and amines, underscoring its role in asymmetric synthesis .
Recent Advances and Research Directions
Catalytic Fluorination
Innovations in fluorination catalysis, such as the use of nickel-based catalysts in DMSO, could enhance the efficiency of synthesizing difluoromethyl-substituted pyridines. A 2025 study demonstrated that nickel-mediated C–F bond formation reduces reaction temperatures by 30–50°C compared to traditional methods .
Green Chemistry Approaches
Emerging solvent-free methodologies aim to minimize waste generation. Microwave-assisted reactions in ionic liquids have shown promise for sulfonyl chloride synthesis, achieving 90% yields with reduced energy input .
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